[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide [2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide
Brand Name: Vulcanchem
CAS No.: 1171562-77-8
VCID: VC8211520
InChI: InChI=1S/C13H13NO2S.BrH/c1-8-3-5-10(6-4-8)13-11(7-12(15)16)17-9(2)14-13;/h3-6H,7H2,1-2H3,(H,15,16);1H
SMILES: CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O.Br
Molecular Formula: C13H14BrNO2S
Molecular Weight: 328.23 g/mol

[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide

CAS No.: 1171562-77-8

Cat. No.: VC8211520

Molecular Formula: C13H14BrNO2S

Molecular Weight: 328.23 g/mol

* For research use only. Not for human or veterinary use.

[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide - 1171562-77-8

Specification

CAS No. 1171562-77-8
Molecular Formula C13H14BrNO2S
Molecular Weight 328.23 g/mol
IUPAC Name 2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid;hydrobromide
Standard InChI InChI=1S/C13H13NO2S.BrH/c1-8-3-5-10(6-4-8)13-11(7-12(15)16)17-9(2)14-13;/h3-6H,7H2,1-2H3,(H,15,16);1H
Standard InChI Key XKFNDPSGAPGKQC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O.Br
Canonical SMILES CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide is systematically named as 2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide. Its IUPAC name, 2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid; hydrobromide, reflects the brominated salt form of the parent carboxylic acid . The molecular structure integrates a thiazole ring substituted with methyl and p-tolyl groups at positions 2 and 4, respectively, and an acetic acid moiety at position 5 (Figure 1).

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1171562-77-8
Molecular FormulaC13H14BrNO2S\text{C}_{13}\text{H}_{14}\text{BrNO}_{2}\text{S}
Molecular Weight328.22–328.23 g/mol
Parent Compound (CID)2231549
Purity≥97%

Spectroscopic and Stereochemical Features

The compound’s structure has been validated through nuclear magnetic resonance (NMR) spectroscopy. A 1H^1\text{H}-NMR spectrum acquired in DMSO-d6_6 at 500.134 MHz revealed distinct proton environments, including aromatic resonances from the p-tolyl group (δ 7.2–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm) . The acetic acid proton appeared as a singlet near δ 3.7 ppm, while the hydrobromide counterion influenced the deshielding of adjacent protons . The InChIKey XKFNDPSGAPGKQC-UHFFFAOYSA-N and SMILES CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O.Br provide unambiguous stereochemical descriptors .

Synthetic Methodologies and Industrial Production

Reaction Optimization

Key challenges in synthesis include regioselective thiazole ring formation and minimizing byproducts during bromination. Studies on related compounds suggest that Lewis acids (e.g., AlCl3_3) and controlled bromine stoichiometry improve yields . For instance, reports a 72% yield for a similar thiazole-hydrobromide derivative using bromine in diethyl ether at 0°C.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water . Its logP value (estimated at 2.8) suggests moderate lipophilicity, suitable for membrane permeability in drug delivery .

Thermal and pH Stability

Thermogravimetric analysis (TGA) of analogous hydrobromide salts indicates decomposition temperatures above 200°C, with stability under ambient storage conditions . The compound is prone to hydrolysis under strongly alkaline conditions (pH >10), necessitating controlled environments during formulation .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s molecular targets via proteomic profiling.

  • Formulation Development: Explore co-crystallization techniques to enhance solubility.

  • Toxicological Profiling: Conduct in vivo studies to establish safety margins.

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